N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide is a compound that belongs to the class of 1,2,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the bromophenyl and dimethylphenoxy groups in its structure enhances its potential biological activities.
Preparation Methods
The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide typically involves the reaction of 4-bromophenyl hydrazine with carbon disulfide and potassium hydroxide to form the 1,2,4-thiadiazole ring . This intermediate is then reacted with 3,5-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions usually involve refluxing in an organic solvent like ethanol or acetonitrile.
Chemical Reactions Analysis
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the growth of microbial cells by interfering with their cell wall synthesis or protein synthesis . In cancer cells, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide is unique due to the presence of both bromophenyl and dimethylphenoxy groups, which enhance its biological activities. Similar compounds include:
1,3,4-thiadiazole derivatives: These compounds also exhibit antimicrobial and anticancer properties but may lack the enhanced activity provided by the bromophenyl and dimethylphenoxy groups.
Thiazole derivatives: These compounds have a similar heterocyclic structure but differ in their biological activities and applications.
Properties
Molecular Formula |
C18H16BrN3O2S |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-11-7-12(2)9-15(8-11)24-10-16(23)20-18-21-17(22-25-18)13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3,(H,20,21,22,23) |
InChI Key |
WTIXVPYHQPRMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.